molecular formula C25H29NO5S B14137137 4-Benzyl-3-{3-cyclopentyl-2-[4-(methanesulfonyl)phenyl]propanoyl}-1,3-oxazolidin-2-one CAS No. 889127-74-6

4-Benzyl-3-{3-cyclopentyl-2-[4-(methanesulfonyl)phenyl]propanoyl}-1,3-oxazolidin-2-one

Cat. No.: B14137137
CAS No.: 889127-74-6
M. Wt: 455.6 g/mol
InChI Key: GVUJBZVCKZYXSO-UHFFFAOYSA-N
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Description

®-4-benzyl-3-((S)-3-cyclopentyl-2-(4-(methylsulfonyl)phenyl)propanoyl)oxazolidin-2-one is a complex organic compound that belongs to the oxazolidinone class. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as scaffolds for drug development . This specific compound features a unique combination of benzyl, cyclopentyl, and methylsulfonylphenyl groups, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include lithiated oxazolidinone, propanoyl chloride, and suitable coupling agents . The reaction conditions often require inert atmospheres and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

®-4-benzyl-3-((S)-3-cyclopentyl-2-(4-(methylsulfonyl)phenyl)propanoyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of ®-4-benzyl-3-((S)-3-cyclopentyl-2-(4-(methylsulfonyl)phenyl)propanoyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-benzyl-3-((S)-3-cyclopentyl-2-(4-(methylsulfonyl)phenyl)propanoyl)oxazolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

889127-74-6

Molecular Formula

C25H29NO5S

Molecular Weight

455.6 g/mol

IUPAC Name

4-benzyl-3-[3-cyclopentyl-2-(4-methylsulfonylphenyl)propanoyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C25H29NO5S/c1-32(29,30)22-13-11-20(12-14-22)23(16-19-9-5-6-10-19)24(27)26-21(17-31-25(26)28)15-18-7-3-2-4-8-18/h2-4,7-8,11-14,19,21,23H,5-6,9-10,15-17H2,1H3

InChI Key

GVUJBZVCKZYXSO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(CC2CCCC2)C(=O)N3C(COC3=O)CC4=CC=CC=C4

Origin of Product

United States

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